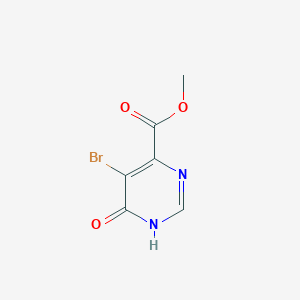
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide is a complex organic compound that features a nitrophenyl group, a pyrazolyl group, and a carbohydrazonoylcyanide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazolyl intermediate: Starting from a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, through nitration or other functionalization reactions.
Coupling with the nitrophenyl group: Using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazolyl intermediate with a 2-nitrophenyl derivative.
Introduction of the carbohydrazonoylcyanide moiety: This step might involve the reaction of the intermediate with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis might be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azido derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel materials: The compound’s unique structure can be used to create new polymers or materials with specific properties.
Biology
Biological activity studies: Investigating potential antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine
Drug development: Exploring the compound as a lead molecule for developing new pharmaceuticals.
Industry
Catalysis: Using the compound as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(2-nitrophenyl)-2-oxo-2-(1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide: Lacks the trimethyl groups on the pyrazole ring.
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylthiocyanate: Contains a thiocyanate group instead of a cyanide group.
Uniqueness
The presence of the trimethyl groups on the pyrazole ring and the specific arrangement of functional groups in (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide might confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C16H16N6O3 |
|---|---|
Peso molecular |
340.34 g/mol |
Nombre IUPAC |
(1E)-N-(2-nitroanilino)-3-oxo-3-(3,4,5-trimethylpyrazol-1-yl)propanimidoyl cyanide |
InChI |
InChI=1S/C16H16N6O3/c1-10-11(2)20-21(12(10)3)16(23)8-13(9-17)18-19-14-6-4-5-7-15(14)22(24)25/h4-7,19H,8H2,1-3H3/b18-13+ |
Clave InChI |
KABLBLVOPGTQOA-QGOAFFKASA-N |
SMILES isomérico |
CC1=C(N(N=C1C)C(=O)C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
SMILES canónico |
CC1=C(N(N=C1C)C(=O)CC(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)



![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)

![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)


